N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide
Description
N-{[3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methylpyrrole moiety and linked to a phenylformamido-acetamide group. This structure combines aromatic, heterocyclic, and amide functionalities, making it relevant for pharmaceutical research, particularly in targeting enzyme inhibition or receptor modulation. Its synthesis likely involves coupling reactions between oxadiazole intermediates and acetamide derivatives, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-22-9-5-8-13(22)16-20-15(25-21-16)11-18-14(23)10-19-17(24)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLXDGAPYZCEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Oxadiazole-Acetamide Derivatives
The compound shares structural homology with oxadiazole-acetamide derivatives reported in recent studies. Key analogs include:
Key Observations :
- Substituent Effects : The target compound’s 1-methylpyrrole group on the oxadiazole ring distinguishes it from chlorophenyl or phenyl substituents in analogs like 11g and 11h. This substitution may enhance solubility or alter binding affinity due to the pyrrole’s electron-rich nature .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is unavailable, structurally related oxadiazole-acetamides exhibit protease or kinase inhibitory activity. For example:
- TASP0415914: A phosphoinositide 3-kinaseγ inhibitor with an oxadiazole-thiazole scaffold .
- Compound 130 : A SARS-CoV-2 inhibitor featuring a fluorophenyl-oxadiazole and acetamide group .
Characterization Challenges
- Isomer Ratios : Similar to compounds 11g–11i, the target compound may exhibit rotameric isomerism in ¹H NMR due to restricted rotation around the amide bond, requiring careful spectral analysis .
- Purity : High-performance liquid chromatography (HPLC) with >99% purity is critical for pharmacological evaluation, as seen in oxadiazole derivatives .
Biological Activity
Molecular Formula
- Chemical Formula: CHNO
- Molecular Weight: 284.31 g/mol
Structural Features
The compound features:
- A pyrrole ring , which is known for its role in various biological activities.
- An oxadiazole ring , contributing to its pharmacological properties.
- A phenylformamido group , which may enhance interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide exhibit notable antimicrobial activity. Studies have shown:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 50 |
| Candida albicans | 12 | 50 |
These results suggest that the compound could be effective against a range of pathogens, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against various bacterial strains. The study utilized a broth microdilution method to determine Minimum Inhibitory Concentrations (MICs).
Findings:
- The compound exhibited significant activity against Gram-positive and Gram-negative bacteria.
- MIC values ranged from 8 to 32 µg/mL, indicating potent antimicrobial properties.
Anti-inflammatory Study
Another research article focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a reduction in paw swelling and joint inflammation.
Key Results:
- Treatment with the compound led to a decrease in histological damage in joint tissues.
- The levels of inflammatory markers were significantly lower in treated groups compared to controls.
Q & A
Q. What are the optimal synthetic pathways for N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylformamido)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under acidic conditions.
- Step 2 : Functionalization of the pyrrole ring using alkylation or substitution reactions, often requiring bases like K₂CO₃ or NaOH to deprotonate reactive sites .
- Step 3 : Coupling of the oxadiazole-pyrrole intermediate with phenylformamido acetamide via nucleophilic substitution or amide bond formation.
Key Considerations : - Solvent selection (e.g., DMF or DMSO enhances solubility during coupling steps) .
- Reaction temperature control (e.g., reflux conditions for cyclization) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can the structural integrity of this compound be validated?
Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the presence of methyl groups (δ 2.5–3.5 ppm for pyrrole-CH₃), oxadiazole protons (δ 8.0–8.5 ppm), and amide bonds (δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₇N₅O₃, MW 339.355) with <2 ppm error .
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry if crystalline forms are obtainable .
Q. What preliminary biological assays are recommended for screening bioactivity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Oxadiazole moieties may inhibit topoisomerases or tubulin polymerization .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodology :
- Analog Synthesis : Modify substituents on the phenylformamido group (e.g., electron-withdrawing Cl or NO₂ groups) or the pyrrole ring (e.g., fluorination at the 4-position) .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, fluorinated analogs may enhance blood-brain barrier penetration .
- Computational Modeling : Perform docking studies with target proteins (e.g., PARP-1 or EGFR) to predict binding affinities using software like AutoDock Vina .
Q. How should contradictory data in biological assays be resolved?
Case Example : Discrepancies in antimicrobial activity between studies may arise from:
- Assay Conditions : Variations in bacterial inoculum size or growth media (e.g., Mueller-Hinton vs. LB broth) .
- Compound Stability : Degradation under high humidity or UV light, requiring stability studies via HPLC .
Resolution Strategy : - Replicate assays under standardized conditions (CLSI guidelines).
- Use LC-MS to confirm compound integrity post-assay .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics :
- Toxicity :
Q. How can formulation challenges (e.g., low solubility) be addressed?
- Nanoparticle Encapsulation : Use PLGA polymers to enhance aqueous solubility and prolong release (e.g., 20% loading efficiency achieved via emulsion methods) .
- Prodrug Design : Introduce phosphate esters at the acetamide group to improve solubility, with enzymatic cleavage in target tissues .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
